molecular formula C24H34N6O2 B2915054 7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851942-08-0

7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2915054
CAS RN: 851942-08-0
M. Wt: 438.576
InChI Key: YTRGABZZFXTRDJ-UHFFFAOYSA-N
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Description

This compound is a unique chemical with the linear formula C23H32N6O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C23H32N6O2 . This indicates that it contains 23 carbon atoms, 32 hydrogen atoms, 6 nitrogen atoms, and 2 oxygen atoms .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

CAS RN

851942-08-0

Product Name

7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C24H34N6O2

Molecular Weight

438.576

IUPAC Name

7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C24H34N6O2/c1-4-5-6-10-13-30-20(25-22-21(30)23(31)27(3)24(32)26(22)2)18-28-14-16-29(17-15-28)19-11-8-7-9-12-19/h7-9,11-12H,4-6,10,13-18H2,1-3H3

InChI Key

YTRGABZZFXTRDJ-UHFFFAOYSA-N

SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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